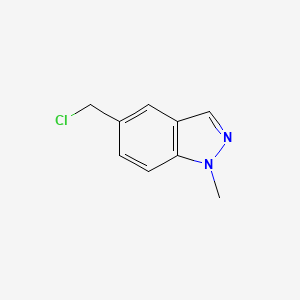
8-Chloroquinoxalin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroquinoxalin-5(1H)-one is a chemical compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of a chlorine atom at the 8th position and a keto group at the 5th position makes this compound unique and of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinoxalin-5(1H)-one typically involves the chlorination of quinoxalin-5(1H)-one. One common method is the reaction of quinoxalin-5(1H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{Quinoxalin-5(1H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
8-Chloroquinoxalin-5(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline-5,8-dione using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents, and room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, and controlled temperature.
Major Products Formed
Substitution: Various substituted quinoxalin-5(1H)-one derivatives.
Reduction: 8-Chloroquinoxalin-5-ol.
Oxidation: Quinoxaline-5,8-dione.
科学研究应用
8-Chloroquinoxalin-5(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 8-Chloroquinoxalin-5(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoxalin-5(1H)-one: Lacks the chlorine atom at the 8th position.
8-Bromoquinoxalin-5(1H)-one: Contains a bromine atom instead of chlorine.
8-Methylquinoxalin-5(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
8-Chloroquinoxalin-5(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
属性
CAS 编号 |
62163-10-4 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC 名称 |
8-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H |
InChI 键 |
MPUFHQXEKQRONK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1O)N=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)
![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)


![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)

![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)
